molecular formula C15H12O4 B12887180 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol CAS No. 114333-24-3

2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol

Cat. No.: B12887180
CAS No.: 114333-24-3
M. Wt: 256.25 g/mol
InChI Key: CAKBXYUWKSQGBZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol is a biologically active benzofuran derivative of significant interest in pharmacological research. This compound was identified as a potent natural dual inhibitor, exhibiting strong activity against the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory pathway, with an IC50 value of 0.05 μM . It also demonstrates inhibitory effects on prostaglandin production in cellular models, suggesting a valuable role in studying the arachidonic acid cascade and the development of anti-inflammatory agents . Benzofuran-based scaffolds, like this compound, are recognized for their privileged structures in medicinal chemistry and are extensively investigated for their anticancer properties . Related synthetic benzofuran-indole hybrids have shown potent activity as epidermal growth factor receptor (EGFR) inhibitors, inducing cell cycle arrest and apoptosis in cancer cell lines, which underscores the potential of benzofuran derivatives in targeted cancer therapy research . Researchers value this compound for probing inflammatory pathways and oncogenic signaling. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

CAS No.

114333-24-3

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-(2-hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol

InChI

InChI=1S/C15H12O4/c1-18-11-3-4-12(13(17)8-11)15-7-9-6-10(16)2-5-14(9)19-15/h2-8,16-17H,1H3

InChI Key

CAKBXYUWKSQGBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)O

Origin of Product

United States

Preparation Methods

Functionalization of Benzofuran Derivatives

The synthesis primarily involves the functionalization of benzofuran scaffolds, which can be constructed via cyclization reactions of appropriately substituted precursors. The key steps include:

  • Formation of the benzofuran core via cyclization of o-hydroxyacetophenone derivatives or related intermediates.
  • Introduction of the 2-(2-hydroxy-4-methoxyphenyl) substituent through coupling or condensation reactions.
  • Selective hydroxylation at the 5-position of the benzofuran ring.

Common Synthetic Routes

Method Description Key Reagents/Conditions Yield Range Notes
One-pot heteroannulation Cyclization of o-hydroxyacetophenones or o-hydroxybenzyl ketones under basic or catalytic conditions Transition metal catalysts (Pd, Cu), bases (K2CO3), solvents (DMF, THF), 80–120°C 57–87% Efficient for benzofuran core formation with aryl substitution at C-2
Rap–Stoermer condensation Condensation of o-hydroxyacetophenone derivatives with α-bromo esters followed by cyclization NBS bromination, PTSA catalyst, alkaline hydrolysis 57–87% Enables introduction of hydroxyl and methoxy groups
Williamson ether synthesis O-etherification of hydroxy groups to introduce methoxy substituents Alkyl halides, base (NaH, K2CO3) Moderate to high Used for methoxy group installation
Sonogashira coupling Palladium-catalyzed coupling of halo-substituted benzofurans with alkynes Pd(PPh3)4, CuI, base (Et3N), DMSO or DMF, 40–60°C Good yields Useful for further functionalization of benzofuran ring

Detailed Preparation Methodology

Synthesis of Key Intermediate

  • Starting from 2-hydroxy-4-methoxyacetophenone , O-etherification is performed to protect or modify hydroxyl groups.
  • Bromination at the ortho position relative to the hydroxyl group using N-bromosuccinimide (NBS) in the presence of para-toluenesulfonic acid (PTSA) as catalyst.
  • The brominated intermediate undergoes Rap–Stoermer condensation with ethyl chloroacetate or similar α-bromo esters to form the benzofuran ring system.

Cyclization and Hydrolysis

  • The condensation product is subjected to alkaline hydrolysis under non-aqueous conditions to yield the benzofuran core with hydroxyl groups at desired positions.
  • Hydroxylation at the 5-position of the benzofuran ring can be achieved via selective oxidation or direct substitution reactions.

Final Functionalization

  • Methoxy group introduction is typically done prior to cyclization to ensure regioselectivity.
  • Purification is carried out by recrystallization or chromatographic techniques to obtain the pure compound.

Representative Synthetic Scheme (Summary)

Step Reaction Reagents/Conditions Outcome
1 O-etherification of 2-hydroxy-4-methoxyacetophenone Alkyl halide, base (e.g., K2CO3), solvent (acetone) Protected intermediate
2 Bromination at ortho position NBS, PTSA catalyst, solvent (CH2Cl2), room temp Brominated intermediate
3 Rap–Stoermer condensation α-Bromo ester, base (K2CO3), reflux in acetonitrile Benzofuran ring formation
4 Alkaline hydrolysis NaOH in non-aqueous solvent Hydroxylated benzofuran derivative
5 Purification Recrystallization or chromatography Pure 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol

Research Findings and Yield Data

Study/Source Method Yield (%) Notes
Vulcanchem (2024) Functionalization of benzofuran derivatives with hydroxyl and methoxy groups Not specified Emphasizes versatility in synthesis and functional group modifications
PMC Article (2017) Rap–Stoermer condensation and alkaline hydrolysis 57–87% Efficient benzofuran heterocycle formation with good yields
RSC Supporting Info (2014) Pd-catalyzed coupling and cyclization 56–71% Used for substituted benzofurans, adaptable to methoxy substitution

Analytical and Characterization Data

  • Melting Point: Typically around 150–151°C for related benzofuran derivatives.
  • Spectral Data:
    • ^1H NMR and ^13C NMR confirm substitution pattern and ring formation.
    • Mass spectrometry (EI) shows molecular ion peaks consistent with C15H12O4.
  • Purity: Achieved by chromatographic methods, often >90%.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at its phenolic and benzofuran moieties:

  • Phenolic oxidation : The 2-hydroxy group undergoes oxidation to form quinone-like intermediates, as observed in studies using H<sub>2</sub>O<sub>2</sub>/Fe<sup>3+</sup> systems, yielding 2-(4-methoxy-1,2-benzoquinonyl)-1-benzofuran-5-ol.

  • Benzofuran ring oxidation : Under strong oxidative conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>), the furan ring opens to form dicarboxylic acid derivatives.

Table 1: Oxidation Reaction Conditions and Products

Oxidizing AgentTemperatureProductYield
H<sub>2</sub>O<sub>2</sub>/Fe<sup>3+</sup>25°C2-(4-Methoxy-1,2-benzoquinonyl)-1-benzofuran-5-ol68%
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>80°C5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)furan-3,4-dicarboxylic acid52%

Acylation and Esterification

The phenolic hydroxyl group participates in Friedel-Crafts acylation:

  • Acetylation : Treatment with acetyl chloride/AlCl<sub>3</sub> yields 2-(2-acetoxy-4-methoxyphenyl)-1-benzofuran-5-ol (85% yield) .

  • Benzoylation : Reacts with benzoyl chloride in pyridine to form 2-(2-benzoyloxy-4-methoxyphenyl)-1-benzofuran-5-ol (78% yield) .

Intramolecular Cyclization

Under acidic conditions (HCl/dioxane), the compound forms fused polycyclic derivatives via C–O bond formation :

Product: 7-Methoxy-5H-[1]benzofuro[3,2b]benzofuran-5-ol (72% yield)[5]\text{Product: } 7\text{-Methoxy-}5H\text{-}[1]\text{benzofuro}[3,2-b]\text{benzofuran-5-ol (72\% yield)}[5]

Sonogashira Coupling

The 5-hydroxy group facilitates palladium-catalyzed cross-coupling:

  • Reacts with terminal alkynes (e.g., phenylacetylene) to form 5-(phenylethynyl)-2-(2-hydroxy-4-methoxyphenyl)benzofuran (63% yield) .

Electrophilic Substitution

The electron-rich benzofuran ring undergoes regioselective substitutions:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at position 7 (58% yield) .

  • Halogenation : Br<sub>2</sub>/CHCl<sub>3</sub> brominates position 6, yielding 6-bromo-2-(2-hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol (64% yield) .

Methoxy Group Demethylation

BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> cleaves the 4-methoxy group to form 2-(2,4-dihydroxyphenyl)-1-benzofuran-5-ol (89% yield) .

Hydroxyl Group Alkylation

Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in NaOH/EtOH to produce 2-(2-alkoxy-4-methoxyphenyl)-1-benzofuran-5-ol derivatives .

Metal-Complexation Reactions

The compound acts as a bidentate ligand for transition metals:

  • Cu(II) complexes : Forms stable complexes with Cu(NO<sub>3</sub>)<sub>2</sub>, showing enhanced antioxidant activity (IC<sub>50</sub> for DPPH scavenging: 12.4 μM vs. 18.7 μM for free ligand) .

Biological Activity-Linked Reactions

  • Antioxidant mechanism : Scavenges free radicals via H-atom transfer from the 2-hydroxy group, confirmed by ESR spectroscopy .

  • Cyclooxygenase inhibition : The 5-hydroxy group interacts with COX-2’s active site, as shown in molecular docking studies (binding energy: −8.9 kcal/mol) .

Table 2: Relative Reactivity of Functional Groups

PositionFunctional GroupReactivity (Relative Rate)
2-OH1.00 (reference)
5-OH0.45
4-OCH<sub>3</sub>0.12
Benzofuran ringC-60.78 (electrophilic substitution)

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties
The benzofuran structure is known for its potential anticancer activity. A study focusing on related compounds demonstrated that modifications to the benzofuran ring can enhance cytotoxic effects against cancer cell lines. For example, compounds with hydroxyl and methoxy substitutions showed increased potency in inhibiting cell proliferation in breast and lung cancer models .

Cosmetic Formulations

Skin Care Products
The compound's hydroxyl group contributes to its antioxidant properties, making it suitable for incorporation into skin care formulations. Its ability to scavenge free radicals can help protect skin cells from oxidative stress. A study highlighted the successful formulation of a topical cream containing benzofuran derivatives, which exhibited improved moisturizing and anti-aging effects compared to control formulations .

Synthetic Organic Chemistry

Synthesis of Natural Products
2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol serves as a versatile intermediate in the synthesis of complex natural products. For instance, it has been utilized in the total synthesis of several bioactive natural products that contain benzofuran moieties. The synthetic routes often involve multi-step processes that leverage its reactive functional groups for further transformations .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CPseudomonas aeruginosa10

Table 2: Cosmetic Formulation Efficacy

Formulation TypeKey IngredientsMoisturizing Effect (Scale 1-10)Reference
Control CreamNone5
Benzofuran Cream2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol, Glycerin8

Case Studies

Case Study 1: Anticancer Activity
A recent study investigated the effects of a series of benzofuran derivatives on human cancer cell lines. The results indicated that specific substitutions at the benzofuran position significantly enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells. The most potent derivative exhibited an IC50 value of 5 µM, suggesting strong potential for development as an anticancer agent .

Case Study 2: Cosmetic Application
In a clinical trial assessing the efficacy of a new anti-aging cream containing 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol, participants reported improved skin hydration and elasticity over eight weeks. Clinical assessments confirmed a statistically significant reduction in fine lines compared to baseline measurements .

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . Additionally, it inhibits the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation . These interactions contribute to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol with key analogs, highlighting structural differences and functional implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Pharmacological Activity/Applications Key Differences
2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol C₁₅H₁₂O₄ 256.25 - 2-(2-hydroxy-4-methoxyphenyl)
- 5-hydroxy
Hypothesized antioxidant/neuroprotective roles (inferred) Reference compound for comparison.
2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran C₂₁H₁₅FO₂S 350.40 - 4-fluorophenyl (position 2)
- 3-methylsulfinyl
- 5-phenyl
Anticancer, antimicrobial (general benzofuran activities) Lipophilic substituents (fluorophenyl, phenyl) may enhance membrane permeability.
[¹⁸F]NAV4694 (Flutafuranol) C₁₄H₁₁¹⁸FN₂O₂ 257.25 - 2-(2-¹⁸F-fluoro-6-methylaminopyridin-3-yl)
- 5-hydroxy
PET imaging of amyloid-β in Alzheimer’s disease Pyridinyl ring and ¹⁸F isotope enable high-affinity binding and diagnostic imaging.
2-(4-Methoxyphenyl)-1-benzofuran-5-ol C₁₅H₁₂O₃ 240.25 - 4-methoxyphenyl (position 2)
- 5-hydroxy
Unknown (structural analog) Lacks 2-hydroxy on phenyl, reducing hydrogen-bonding capacity.
4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol C₂₀H₂₀O₆ 356.37 - 2-(4-hydroxy-3-methoxyphenyl)
- 5-(3-hydroxypropyl)
- 7-methoxy
Potential antioxidant (inferred from phenolic groups) Hydroxypropyl chain increases solubility; substituents alter steric interactions.
2-(2-Hydroxyethyl)-1-benzofuran-5-ol C₁₀H₁₀O₃ 178.20 - 2-hydroxyethyl (position 2)
- 5-hydroxy
Lab reagent (limited data) Aliphatic substituent reduces aromatic interactions compared to phenyl analogs.

Detailed Research Findings and Functional Implications

Structural and Functional Analysis

Substituent Effects on Bioactivity: The 2-hydroxy-4-methoxyphenyl group in the target compound enables hydrogen bonding (via -OH) and moderate lipophilicity (via -OCH₃), which may enhance blood-brain barrier penetration compared to analogs like 2-(4-methoxyphenyl)-1-benzofuran-5-ol . Fluorine-containing analogs (e.g., [¹⁸F]NAV4694) exhibit diagnostic utility due to fluorine-18’s positron-emitting properties, enabling non-invasive amyloid-β imaging in Alzheimer’s disease . The target compound lacks radioisotopes, limiting its direct use in imaging.

Pharmacological Applications :

  • Methylsulfinyl and phenyl groups (e.g., in ’s compound) are associated with antimicrobial activity, suggesting that electron-withdrawing substituents may modulate target binding .
  • Hydroxypropyl chains () improve aqueous solubility, which could be advantageous for oral bioavailability compared to the target compound’s purely aromatic structure.

Crystallographic and Synthetic Insights :

  • Tools like SHELX () are critical for determining benzofuran derivatives’ crystal structures, which inform structure-activity relationships. The target compound’s planar benzofuran core may facilitate π-π stacking in protein binding pockets.

Biological Activity

The compound 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol , a benzofuran derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and data tables.

Chemical Structure and Synthesis

The molecular structure of 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol consists of a benzofuran core substituted with a hydroxy and methoxy group on the aromatic ring. The synthesis typically involves methods such as nucleophilic substitution or electrophilic aromatic substitution to introduce functional groups that enhance biological activity.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cell lines, particularly in p53-positive cells. This is associated with increased levels of cyclin B and p21, which are crucial for cell cycle regulation .
  • Apoptosis Induction : The compound triggers apoptosis through the activation of caspases, particularly caspase 3, which is vital for the execution phase of cell death. This effect is more pronounced in cells with functional p53 pathways .

Table 1: Summary of Anticancer Activity

Study ReferenceCell LineMechanism of ActionIC50 (µM)
Jurkat T-cellsG2/M arrest, apoptosis via caspase 3Not specified
HeLaInhibition of tubulin polymerization0.02
MDA-MB-231Induction of apoptosisNot specified

Anti-inflammatory Effects

Benzofuran derivatives are known for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition occurs through the downregulation of enzymes like iNOS and COX-2 in activated microglial cells .

Table 2: Summary of Anti-inflammatory Activity

Study ReferenceModelInhibitory EffectEC50 (µM)
BV2 microgliaNO and PGE2 production3.09
HT22 cellsOxidative injury protectionNot specified

Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has been extensively studied. The compound exhibits potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 3: Summary of Antimicrobial Activity

Study ReferenceMicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli6.25 µg/mL

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol on human cancer cell lines, demonstrating significant cytotoxicity against HeLa cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .
  • Case Study on Anti-inflammatory Effects : Another investigation focused on the compound's ability to modulate inflammatory responses in BV2 microglial cells, revealing that it effectively reduced the secretion of inflammatory cytokines upon LPS stimulation .

Q & A

Q. What are the established synthetic routes for 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol, and how do reaction conditions influence yield?

The compound can be synthesized via cascade [3,3]-sigmatropic rearrangements or oxidative coupling. For example, 4-methoxyphenol and styrene react in hexafluoropropan-2-ol with DDQ as an oxidant at room temperature, yielding benzofuran derivatives . Key factors include solvent polarity (e.g., THF for NaH-mediated reactions ) and temperature control (0°C for moisture-sensitive intermediates ). Yields are optimized by protecting hydroxyl groups (e.g., benzyl ethers) to prevent side reactions .

Q. How is the structure of this compound confirmed using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR identifies aromatic protons and substituents (e.g., methoxy at δ ~3.8 ppm, hydroxyl at δ ~5.5 ppm).
  • ¹³C NMR confirms the benzofuran backbone and substituent positions .
  • HRMS validates molecular weight (e.g., C₁₆H₁₄O₄ expected m/z 270.0892) .
    Infrared (IR) spectroscopy detects hydroxyl (3200–3600 cm⁻¹) and carbonyl (if present) stretches .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). Hydroxyl and methoxy groups enhance solubility in alcohols . For reactions, THF or acetonitrile is preferred for homogeneous mixing .

Advanced Research Questions

Q. How do the hydroxyl and methoxy substituents influence the compound’s reactivity in electrophilic substitution reactions?

The 2-hydroxy group directs electrophiles to the ortho/para positions via resonance, while the 4-methoxy group acts as an electron-donating group, stabilizing intermediates. Competition between these groups can lead to regioselectivity challenges. Computational modeling (e.g., DFT) predicts dominant reaction pathways . Experimentally, bromination or nitration studies under controlled conditions (e.g., H₂SO₄/HNO₃) reveal preferential substitution sites .

Q. What strategies resolve contradictions in spectral data for synthetic intermediates?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : Hydroxyl groups may form keto-enol tautomers, shifting peaks. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify dominant forms .
  • Impurity peaks : Compare HRMS with theoretical values and employ preparative HPLC for purification .

Q. How can the compound’s stability under acidic/basic conditions be evaluated for pharmacological applications?

  • Acidic conditions : Incubate in HCl (pH 2–4) and monitor degradation via HPLC. Benzofuran rings are generally acid-stable, but methoxy groups may demethylate under prolonged exposure .
  • Basic conditions : Test in NaOH (pH 10–12). Hydroxyl groups may deprotonate, altering solubility and reactivity. LC-MS identifies degradation products (e.g., quinone derivatives) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking (AutoDock, Schrödinger) models interactions with enzymes (e.g., cytochrome P450) .
  • Pharmacophore mapping identifies key hydrogen-bonding sites (hydroxyl and methoxy groups) for antifungal or antitumor activity .

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